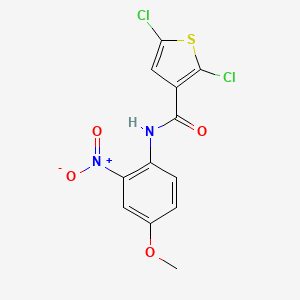
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a thiophene ring via a carboxamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Chlorination: The thiophene ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide linkage, which can be achieved by reacting the chlorinated thiophene with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of 2,5-dichloro-N-(4-methoxy-2-aminophenyl)thiophene-3-carboxamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2,5-dichlorothiophene-3-carboxylic acid and 4-methoxy-2-nitroaniline.
科学的研究の応用
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the thiophene ring can influence its binding affinity and specificity towards these targets. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
類似化合物との比較
Similar Compounds
2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide: Lacks the methoxy group, which can affect its solubility and interaction with molecular targets.
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)furan-3-carboxamide: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
The presence of both the methoxy and nitro groups on the phenyl ring, along with the thiophene ring, makes 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c1-20-6-2-3-8(9(4-6)16(18)19)15-12(17)7-5-10(13)21-11(7)14/h2-5H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGULINIAFFHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2366187.png)
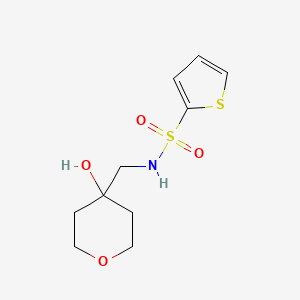
![7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2366190.png)
![2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2366191.png)
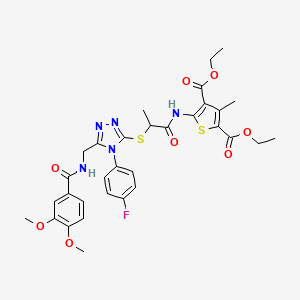
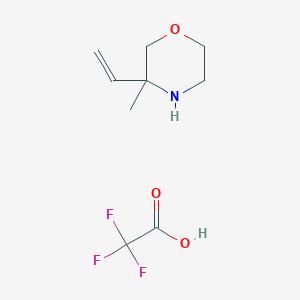

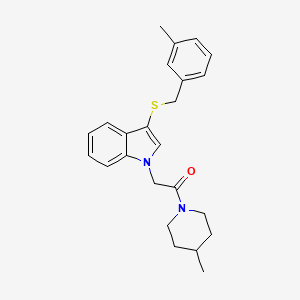
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)
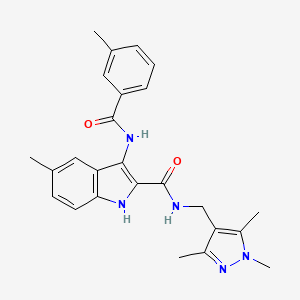
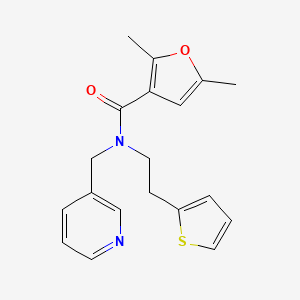
![N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2366202.png)


